molecular formula C22H23ClN4O2 B2623102 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775357-46-4

3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2623102
CAS No.: 1775357-46-4
M. Wt: 410.9
InChI Key: KRCRUWOYPLGYCR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC conventions to precisely describe its molecular framework. The parent structure is a 4,5-dihydro-1H-1,2,4-triazol-5-one core, which is substituted at the 3-position by a piperidin-4-yl group. This piperidine moiety is further functionalized at the 1-position with a 2-(4-chlorophenyl)acetyl group. At the 4-position of the triazolone ring, a 4-methylphenyl substituent is attached. The full IUPAC name is 3-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one , as validated by PubChem’s computed descriptors.

The molecular formula is C22H23ClN4O2 , with a molecular weight of 410.9 g/mol . The SMILES notation (CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl) provides a linear representation of the structure, highlighting the connectivity of the triazolone ring, piperidine, and aromatic substituents. Key identifiers include the CAS Registry Number 1775357-46-4 and PubChem CID 91809972 .

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this specific compound are not publicly available, structural analogs and related triazolone derivatives offer insights into its likely conformation. For instance, X-ray studies of similar compounds, such as 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1,2,4-triazol-5(4H)-one, reveal that the triazolone ring adopts a planar geometry with minor deviations (≤0.007 Å). The dihedral angle between the triazolone ring and aromatic substituents in such structures often approaches 90°, as seen in the near-perpendicular orientation (89.61°) of the 4-chlorophenyl group relative to the triazolone plane.

In the title compound, the piperidin-4-yl group is expected to adopt a chair conformation, typical of six-membered saturated nitrogen heterocycles. The 2-(4-chlorophenyl)acetyl substituent on the piperidine nitrogen likely extends outward, minimizing steric hindrance with the triazolone ring. Hydrogen-bonding interactions, such as N–H···S or N–H···O, may stabilize the crystal lattice, as observed in structurally related triazolones. For example, intermolecular N3–H···S1 interactions in analogous compounds form chains along the c-axis, while weak C–H···π interactions contribute to layered packing in the bc plane.

Comparative Structural Analysis with Triazolone Derivatives

Triazolone derivatives exhibit diverse biological activities influenced by their substituent patterns. A comparative analysis of the title compound with structurally related molecules highlights key distinctions:

  • Substituent Effects on Planarity : Unlike simpler triazolones, the incorporation of a piperidin-4-yl group introduces conformational flexibility. For example, 3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one features a similar piperidine-triazolone scaffold but with methoxy-substituted aryl groups, which enhance electron density and alter hydrophobic interactions.

  • Chlorophenyl vs. Methylphenyl Groups : The 4-chlorophenyl and 4-methylphenyl substituents in the title compound contrast with the adamantane and cyclohexenyl groups found in other derivatives. Chlorine’s electronegativity may enhance dipole-dipole interactions, while the methyl group contributes to steric bulk without significantly affecting electronic properties.

  • QSAR Correlations : Quantitative structure-activity relationship (QSAR) studies of 1,2,4-triazolones indicate that electron-withdrawing groups (e.g., Cl) at the para-position of aryl rings improve α-glucosidase inhibitory activity by modulating electron density at the triazolone core. The title compound’s 4-chlorophenyl group aligns with this trend, suggesting potential bioactivity warranting further investigation.

Structural Feature Title Compound Analogous Compound Impact on Properties
Aryl Substituent 4-Chlorophenyl, 4-methylphenyl 3-Methoxyphenyl, adamantane Alters hydrophobicity, dipole moments
Heterocyclic Core 4,5-Dihydro-1H-1,2,4-triazol-5-one 1,2,4-Triazole Influences hydrogen-bonding capacity
Piperidine Functionalization 2-(4-Chlorophenyl)acetyl 2-(3-Methoxyphenyl)acetyl Modulates steric and electronic effects

Properties

IUPAC Name

3-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-2-8-19(9-3-15)27-21(24-25-22(27)29)17-10-12-26(13-11-17)20(28)14-16-4-6-18(23)7-5-16/h2-9,17H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRUWOYPLGYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Acylation: The piperidine ring is then acylated with 2-(4-chlorophenyl)acetyl chloride under basic conditions to form the intermediate.

    Triazole Formation: The intermediate is then reacted with 4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-one under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with triazole rings exhibit various biological properties:

  • Antimicrobial Activity : Triazole derivatives have been reported to possess antibacterial and antifungal properties. This compound may demonstrate similar activities due to its structural characteristics .
  • Antitumor Properties : The combination of piperidine and triazole moieties has been associated with anticancer effects. Studies suggest that such compounds can inhibit tumor cell proliferation through various mechanisms .
  • Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that integrate the piperidine structure with the triazole framework. The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific biological targets, possibly through enzyme inhibition or receptor modulation.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Antibacterial Activity : A study on related piperidine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the target compound might share these properties .
  • Anticancer Research : In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Analgesic Effects : Some derivatives have been tested for analgesic activity in animal models, indicating their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key features:

Compound Name Substituents Biological Activity/Properties References
Target Compound: 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Piperidin-4-yl: 4-chlorophenyl acetyl; Triazolone-4: 4-methylphenyl Potential antimicrobial/antioxidant activity
3-{1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one Piperidin-4-yl: 2-chlorophenyl acetyl; Triazolone-4: 4-methoxyphenylmethyl Not specified; structural analog
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Triazolone-4: 4-chlorophenyl; Triazolone-1: cyclopropylmethyl; 3-methyl Not specified; substituent variation study
3-({1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}methyl)-4-(2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Piperidin-4-yl: 4-chlorophenoxy acetyl; Triazolone-4: 2-fluorophenyl Antifungal applications (hypothesized)
3-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one Piperidin-4-yl: sulfonyl group; Triazolone-4: phenyl Not specified; sulfonyl group enhances stability

Key Observations:

  • Chlorophenyl Positional Isomerism: The target compound’s 4-chlorophenyl acetyl group may offer superior electronic effects compared to the 2-chlorophenyl analog , as para-substitution often enhances steric and electronic complementarity in receptor binding.
  • Antifungal Activity: Piperidine-containing triazolones with fluorophenyl or chlorophenoxy groups (e.g., ) show promise in combating phytopathogenic fungi, suggesting the target compound could be explored for similar applications.

Pharmacological and Physicochemical Properties

  • Antioxidant Activity: Triazolones with morpholinyl or methoxybenzylideneamino substituents (e.g., 3-(morpholin-4-yl-methyl)-4-(3-methoxy-4-isobutyryloxybenzylideneamino) derivatives) exhibit radical scavenging activity, implying the target compound’s 4-methylphenyl group may contribute to similar effects .
  • Antimicrobial Potential: Analogues with nitro or chlorophenyl groups (e.g., 1-(morpholino-4-yl-methyl)-3-alkyl-4-[3-(3-nitrobenzoxy)benzylidenamino] derivatives) demonstrate moderate antibacterial activity , suggesting the target compound’s 4-chlorophenyl and methylphenyl groups could enhance efficacy.
  • Metabolic Stability: Piperidine derivatives with cyclopropylmethyl substituents (e.g., ) show reduced CYP450-mediated metabolism, highlighting the need to evaluate the target compound’s pharmacokinetic profile.

Computational and Experimental Insights

  • Electron Density Analysis: Tools like Multiwfn enable comparative studies of electron localization (e.g., triazolone vs. pyrazole derivatives), which could clarify the target compound’s reactivity.
  • Crystallographic Data: Structural analogs (e.g., 1-acetyl-3-(p-chlorobenzyl)-4,5-dihydrotriazol-5-one) exhibit intramolecular hydrogen bonds stabilizing the triazolone ring, a feature likely conserved in the target compound .

Biological Activity

The compound 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1775357-46-4) is a complex organic molecule that incorporates a piperidine ring and a triazole moiety. Its unique structure suggests potential for various biological activities, especially in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O2C_{22}H_{23}ClN_{4}O_{2} with a molecular weight of 410.9 g/mol. The presence of chlorine and nitrogen atoms in its structure is often associated with significant biological activity, particularly in drug development.

PropertyValue
Molecular FormulaC22H23ClN4O2
Molecular Weight410.9 g/mol
CAS Number1775357-46-4

Biological Activity Overview

This compound has been studied for various pharmacological effects, including:

  • Antibacterial Activity : Similar compounds have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The triazole ring is known for its antibacterial properties, making this compound a candidate for further investigation in this area .
  • Enzyme Inhibition : Compounds with similar structures have been reported to act as inhibitors of acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : The structural features of this compound suggest it may interact with various cancer cell lines. Research indicates that derivatives of triazole can inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with related compounds:

  • A study synthesized derivatives of piperidine and triazole and evaluated their pharmacological potential, revealing strong inhibitory effects against urease with IC50 values significantly lower than standard drugs .
  • Another research focused on the antibacterial properties of synthesized compounds bearing similar moieties, demonstrating effectiveness against multiple bacterial strains, suggesting that modifications in the structure could enhance activity .

Q & A

Q. Critical Parameters :

  • Inert atmosphere (N₂/Ar) during acylation to prevent hydrolysis.
  • Temperature control during cyclization to avoid decomposition.

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

TechniquePurposeExample ParametersReferences
¹H/¹³C NMRConfirm connectivity and stereochemistry400 MHz, DMSO-d₆, δ 7.2–8.1 ppm (aromatic protons)
HPLCAssess purity (>95%)C18 column, 70:30 ACN/H₂O, 1 mL/min
HRMSVerify molecular formulaESI+, m/z calculated for C₂₂H₂₂ClN₄O₂
FT-IRIdentify functional groupsPeaks at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole)

Note : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the piperidine and triazolone regions .

Basic: How do the 4-chlorophenyl and 4-methylphenyl groups influence stability?

Methodological Answer:

  • 4-Chlorophenyl : Enhances lipophilicity and electron-withdrawing effects, increasing resistance to enzymatic degradation but sensitivity to hydrolysis under acidic/basic conditions .
  • 4-Methylphenyl : Improves metabolic stability via steric hindrance but may reduce solubility in aqueous buffers.
    Stability Testing :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
    • Use phosphate-buffered saline (pH 7.4) to assess hydrolytic degradation kinetics .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Target Identification :

  • Screen against kinase/receptor panels (e.g., Eurofins CEREP panel) at 1–100 μM concentrations .
  • Use molecular docking (AutoDock Vina) to predict binding to GPCRs or enzymes, guided by structural analogs .

Binding Validation :

  • Surface plasmon resonance (SPR) or ITC to quantify binding constants (KD).
  • siRNA knockdown of hypothesized targets followed by functional assays (e.g., cAMP or calcium flux measurements) .

Advanced: How to design SAR studies to optimize pharmacological profiles?

Methodological Answer:

Structural Modifications :

  • Replace 4-methylphenyl with electron-deficient groups (e.g., -CF₃) to enhance target affinity .
  • Modify the piperidine acetyl group to reduce off-target interactions.

Bioactivity Assays :

  • Test analogs in enzyme inhibition (IC₅₀) and cytotoxicity (MTT) assays.
  • Prioritize compounds with >10-fold selectivity in target vs. non-target cells .

Advanced: How to resolve contradictions in spectroscopic/chromatographic data?

Methodological Answer:

  • Contradiction Example : Overlapping NMR peaks for piperidine and triazolone protons.
  • Resolution :
    • Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .
    • Cross-validate with LC-MS/MS to detect trace impurities.
    • Perform elemental analysis to confirm C/H/N ratios within ±0.4% of theoretical values .

Basic/Advanced: What solvents/catalysts optimize acylation and cyclization?

Methodological Answer:

  • Acylation :
    • Solvent : DMF (polar aprotic) for high solubility; switch to THF if side reactions occur .
    • Catalyst : Cs₂CO₃ (2 equiv.) for efficient coupling; avoid bases like NaH if sensitivity to moisture exists .
  • Cyclization :
    • Ethanol reflux (80°C) with catalytic p-toluenesulfonic acid (PTSA) for acid-mediated cyclization .

Advanced: How can computational tools predict binding affinity?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina with homology models of targets (e.g., serotonin receptors) .
  • Set grid boxes to cover active sites (20 ų) and run 50 docking poses.

MD Simulations :

  • Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
  • Calculate binding free energy (MM-PBSA) to rank analogs .

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